![molecular formula C19H23N5O5S B2923270 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-morpholinoethyl)oxalamide CAS No. 899989-02-7](/img/structure/B2923270.png)
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-morpholinoethyl)oxalamide
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Overview
Description
This compound is a type of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is a component of many important bioactive compounds, including some pharmaceuticals .
Molecular Structure Analysis
Pyrazoles have a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The specific structure of your compound would depend on the exact arrangement and substitution of the phenyl, dioxido, dihydro, thieno, and morpholinoethyl groups.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the exact substituents present . Again, without more specific information, it’s hard to predict the exact reactions this compound might undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Pyrazoles are generally stable compounds that can exhibit a wide range of properties depending on their substituents .Scientific Research Applications
Antimicrobial Activity
Thieno[3,4-c]pyrazole derivatives have been studied for their antimicrobial properties . The presence of the morpholino group in the compound could potentially enhance these properties, making it a candidate for developing new antimicrobial agents.
Cancer Research
Compounds with a thieno[3,4-c]pyrazole core are known to exhibit anticancer activities . This compound could be investigated for its efficacy against various cancer cell lines, contributing to oncology therapeutics.
Alzheimer’s Disease Treatment
The thieno[3,4-c]pyrazole moiety has been associated with acetylcholinesterase inhibition, which is a target for Alzheimer’s disease treatment . Research into this compound’s ability to inhibit acetylcholinesterase could lead to new treatments for Alzheimer’s.
Antidepressant and Anticonvulsant Effects
Derivatives of thieno[3,4-c]pyrazole have shown potential as antidepressants and anticonvulsants . This compound could be explored for its neurological effects and potential benefits in treating mood disorders and epilepsy.
Antihypertensive Applications
Thieno[3,4-c]pyrazole derivatives can have antihypertensive effects . This compound might be useful in the study and development of new blood pressure-lowering medications.
Anti-inflammatory and Analgesic Properties
The structural features of this compound suggest possible anti-inflammatory and analgesic applications . It could be part of research aimed at discovering novel pain relief drugs.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S/c25-18(20-6-7-23-8-10-29-11-9-23)19(26)21-17-15-12-30(27,28)13-16(15)22-24(17)14-4-2-1-3-5-14/h1-5H,6-13H2,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOQZVIPZCQSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-morpholinoethyl)oxalamide |
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